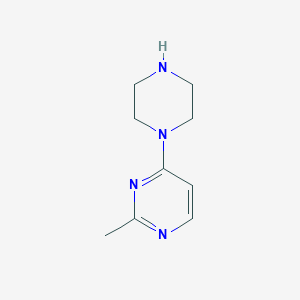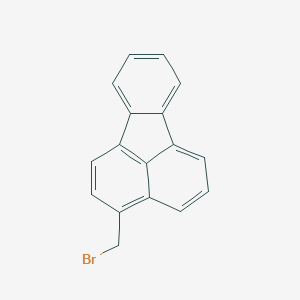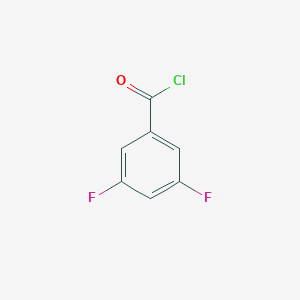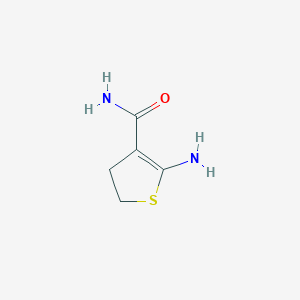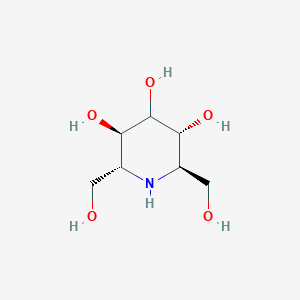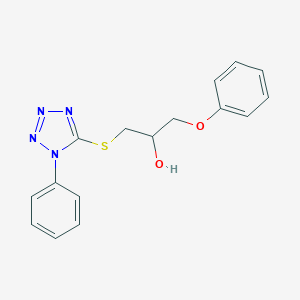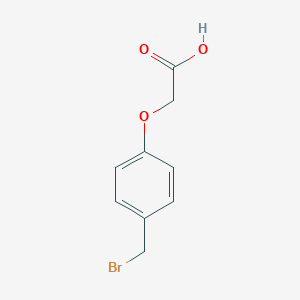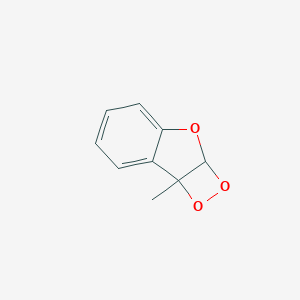
n-Tetradecylcyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Tetradecylcyclopentane is a cyclic hydrocarbon that has been used in scientific research for various applications. It is a long-chain alkane with a cyclopentane ring and has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of n-Tetradecylcyclopentane is not well understood. However, it is thought to interact with cell membranes and affect their physical properties. It has also been shown to have an inhibitory effect on the activity of the enzyme acetylcholinesterase.
Biochemical and Physiological Effects:
n-Tetradecylcyclopentane has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to affect the physical properties of cell membranes, including their fluidity and permeability.
Vorteile Und Einschränkungen Für Laborexperimente
N-Tetradecylcyclopentane has several advantages for use in lab experiments. It is a non-toxic and non-flammable solvent that is relatively inexpensive and easy to handle. It has also been shown to be an effective solvent for the extraction of lipids from biological samples. However, it has some limitations, including its low boiling point and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for the use of n-Tetradecylcyclopentane in scientific research. It could be used as a model compound for the study of the physical and chemical properties of cyclic hydrocarbons. It could also be used in the development of new surfactants for the formation of nanoparticles. Additionally, it could be used in the study of the interaction of cyclic hydrocarbons with cell membranes and their effects on membrane properties.
Conclusion:
In conclusion, n-Tetradecylcyclopentane is a cyclic hydrocarbon that has been used in scientific research for various applications. It can be synthesized through various methods, including the reduction of cyclododecatriene with lithium aluminum hydride and the hydrogenation of cyclododecatriene with palladium on carbon. It has been shown to have an inhibitory effect on the activity of acetylcholinesterase and to affect the physical properties of cell membranes. It has several advantages for use in lab experiments, including its non-toxicity and non-flammability. There are several future directions for the use of n-Tetradecylcyclopentane in scientific research, including its use as a model compound and in the development of new surfactants.
Synthesemethoden
N-Tetradecylcyclopentane can be synthesized through various methods, including the reduction of cyclododecatriene with lithium aluminum hydride, the hydrogenation of cyclododecatriene with palladium on carbon, and the catalytic hydrogenation of cyclododecatriene with Raney nickel. The most common method used for the synthesis of n-Tetradecylcyclopentane is the hydrogenation of cyclododecatriene with palladium on carbon.
Wissenschaftliche Forschungsanwendungen
N-Tetradecylcyclopentane has been used in scientific research for various applications. It has been used as a solvent for the extraction of lipids from biological samples, as a stationary phase in gas chromatography, and as a surfactant in the formation of nanoparticles. It has also been used as a model compound for the study of the physical and chemical properties of cyclic hydrocarbons.
Eigenschaften
CAS-Nummer |
1795-22-8 |
|---|---|
Produktname |
n-Tetradecylcyclopentane |
Molekularformel |
C19H38 |
Molekulargewicht |
266.5 g/mol |
IUPAC-Name |
tetradecylcyclopentane |
InChI |
InChI=1S/C19H38/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-17-14-15-18-19/h19H,2-18H2,1H3 |
InChI-Schlüssel |
MJWRHKSSZBHAEW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC1CCCC1 |
Kanonische SMILES |
CCCCCCCCCCCCCCC1CCCC1 |
Andere CAS-Nummern |
1795-22-8 |
Synonyme |
1-cyclopentyltetradecane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



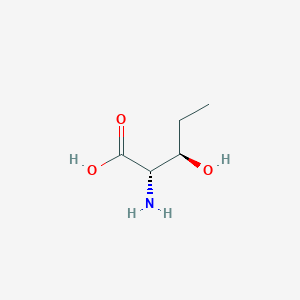

![[(2S,4R,5S,6R)-3,3,4-trihydroxy-6-(hydroxymethyl)-2-propoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] dihydrogen phosphate](/img/structure/B159718.png)
